molecular formula C11H16O3Si B13813107 Trimethylsilyl 4-methoxybenzoate CAS No. 2078-14-0

Trimethylsilyl 4-methoxybenzoate

Cat. No.: B13813107
CAS No.: 2078-14-0
M. Wt: 224.33 g/mol
InChI Key: AYGQUFGXOJWAHD-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-methoxybenzoate is an organic compound with the molecular formula C11H16O3Si. It is a derivative of 4-methoxybenzoic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride reacting with the carboxyl group of the 4-methoxybenzoic acid to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated derivatization protocols. These protocols can be optimized for high yield and purity, often employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-methoxybenzoic acid and trimethylsilanol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products Formed

    Substitution Reactions: Depending on the reagent used, various substituted benzoates can be formed.

    Hydrolysis: The primary products are 4-methoxybenzoic acid and trimethylsilanol.

Scientific Research Applications

Trimethylsilyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which trimethylsilyl 4-methoxybenzoate exerts its effects is primarily through the formation of a stable ester bond. The trimethylsilyl group increases the volatility and stability of the compound, making it suitable for various analytical and synthetic applications. The molecular targets and pathways involved include the esterification of carboxyl groups and the stabilization of reactive intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl 4-methyl-2-[(trimethylsilyl)oxy]benzoate
  • Trimethylsilyl 4-methoxysalicylate

Uniqueness

Trimethylsilyl 4-methoxybenzoate is unique due to its specific esterification with the trimethylsilyl group, which imparts increased volatility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high volatility and stability, such as GC-MS analysis .

Properties

CAS No.

2078-14-0

Molecular Formula

C11H16O3Si

Molecular Weight

224.33 g/mol

IUPAC Name

trimethylsilyl 4-methoxybenzoate

InChI

InChI=1S/C11H16O3Si/c1-13-10-7-5-9(6-8-10)11(12)14-15(2,3)4/h5-8H,1-4H3

InChI Key

AYGQUFGXOJWAHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O[Si](C)(C)C

Origin of Product

United States

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